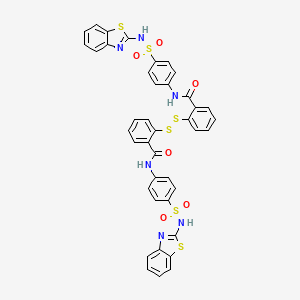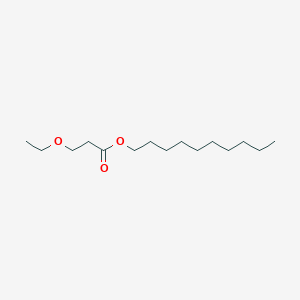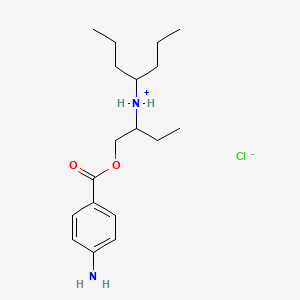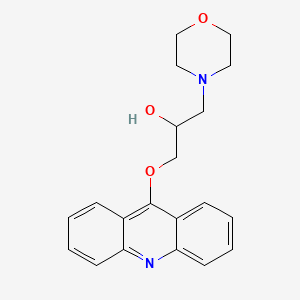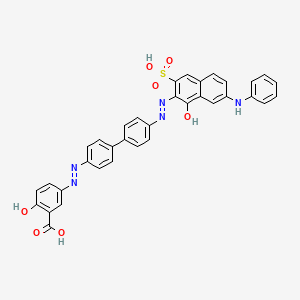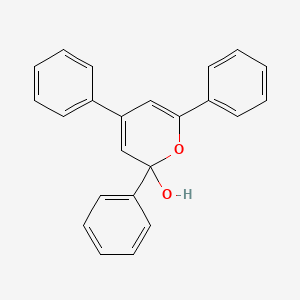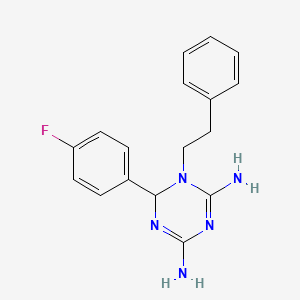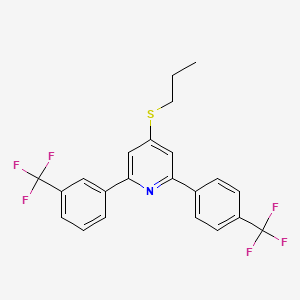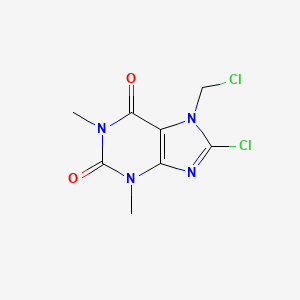
8-Chloro-7-(chloromethyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 62596 is a compound that has been studied for its potential applications in various fields, including chemistry, biology, and medicine. It is known for its unique chemical properties and has been the subject of numerous scientific research studies.
Méthodes De Préparation
The preparation of NSC 62596 involves several synthetic routes and reaction conditions. The industrial production methods for this compound typically include the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.
Analyse Des Réactions Chimiques
NSC 62596 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
NSC 62596 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, NSC 62596 is investigated for its potential therapeutic applications, including its effects on specific diseases and conditions. Additionally, it has applications in industry, where it is used in the production of various chemical products.
Mécanisme D'action
The mechanism of action of NSC 62596 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and molecular pathways, ultimately resulting in the observed effects of the compound.
Comparaison Avec Des Composés Similaires
NSC 62596 can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with similar chemical structures or properties The comparison can help identify the specific features that make NSC 62596 unique and distinguish it from other compounds
Propriétés
Numéro CAS |
10381-83-6 |
|---|---|
Formule moléculaire |
C8H8Cl2N4O2 |
Poids moléculaire |
263.08 g/mol |
Nom IUPAC |
8-chloro-7-(chloromethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H8Cl2N4O2/c1-12-5-4(6(15)13(2)8(12)16)14(3-9)7(10)11-5/h3H2,1-2H3 |
Clé InChI |
BVGHPPFTSWMRDO-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


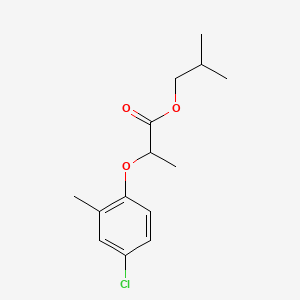

![3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)
